molecular formula C17H18FN3O3 B11489954 ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate

ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11489954
M. Wt: 331.34 g/mol
InChI Key: CUYZDJAUXMKNMI-UHFFFAOYSA-N
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Description

Ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a unique combination of indole, oxazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The fluoro group enhances the compound’s binding affinity and selectivity. The oxazole ring contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate: Lacks the fluoro group, resulting in different biological activity and binding affinity.

    Methyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate: Similar structure but with a methyl ester group, affecting its pharmacokinetic properties.

Uniqueness

This compound is unique due to the presence of the fluoro group, which enhances its biological activity and selectivity. The combination of indole, oxazole, and ester functionalities provides a versatile scaffold for drug development and chemical biology studies.

Properties

Molecular Formula

C17H18FN3O3

Molecular Weight

331.34 g/mol

IUPAC Name

ethyl 5-[[2-(5-fluoro-1H-indol-3-yl)ethylamino]methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H18FN3O3/c1-2-23-17(22)16-8-13(24-21-16)10-19-6-5-11-9-20-15-4-3-12(18)7-14(11)15/h3-4,7-9,19-20H,2,5-6,10H2,1H3

InChI Key

CUYZDJAUXMKNMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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